4-(4-Trifluoromethylbenzyloxy)piperidine
Overview
Description
The compound “4-(4-Trifluoromethylbenzyloxy)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis
The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state has been recorded. Interpretation of spectra has been proposed on a base of joint consideration of experimental data and theoretical predictions of possible 4-piperidinemethanol conformations .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reaction at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C13H16F3N and its molecular weight is 243.27 .Scientific Research Applications
Structural Analysis and Molecular Interaction Studies
The structural conformation and interaction capabilities of compounds structurally related to 4-(4-Trifluoromethylbenzyloxy)piperidine have been extensively studied. For instance, compounds with a piperidine ring have been analyzed for their conformations and hydrogen bonding capabilities, which are essential for understanding molecular interactions in various chemical and biological contexts (Razak et al., 2000).
Radiotracer Development for PET Imaging
Research has focused on developing specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors. Although challenges such as poor brain penetration and high accumulation in bone and cartilage were encountered, these studies contribute significantly to the development of diagnostic tools in neurology (Labas et al., 2011).
Antioxidant Properties in Polymer Materials
Compounds with a structure similar to this compound, such as derivatives containing piperidine and phenol groups, have been synthesized and evaluated for their performance as antioxidants in polypropylene copolymers. These studies highlight the potential of these compounds in enhancing the thermal stability of polymeric materials (Desai et al., 2004).
Mechanism of Action
Target of Action
It’s structurally related to piperidine derivatives, which are known to interact with various targets in the body . For instance, some piperidine derivatives have been found to interact with the Fatty-acid amide hydrolase 1 (FAAH-1) in humans .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its target proteins and modulate their activity
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways depending on their specific targets
Pharmacokinetics
Piperidine derivatives are generally known for their potential in enhancing cns pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with various physiological effects, such as antioxidant, anti-inflammatory, and anti-apoptotic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of piperidine derivatives .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methoxy]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-18-12-5-7-17-8-6-12/h1-4,12,17H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLSUOIHAVRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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